Aflatoxin B1-8,9-dichloride

Description

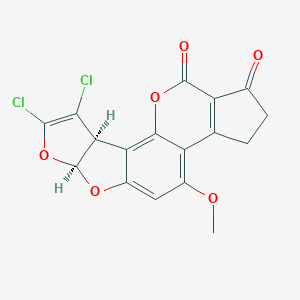

Structure

2D Structure

3D Structure

Properties

CAS No. |

119718-03-5 |

|---|---|

Molecular Formula |

C17H10Cl2O6 |

Molecular Weight |

381.2 g/mol |

IUPAC Name |

(3S,7S)-4,5-dichloro-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione |

InChI |

InChI=1S/C17H10Cl2O6/c1-22-7-4-8-11(12-13(18)15(19)25-17(12)23-8)14-10(7)5-2-3-6(20)9(5)16(21)24-14/h4,12,17H,2-3H2,1H3/t12-,17+/m1/s1 |

InChI Key |

TWAYMZIMOFMBAE-PXAZEXFGSA-N |

SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(OC4=C1)OC(=C5Cl)Cl |

Isomeric SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@H]5[C@@H](OC4=C1)OC(=C5Cl)Cl |

Canonical SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(OC4=C1)OC(=C5Cl)Cl |

Synonyms |

AFB1-8,9-dichloride AFB1Cl2 aflatoxin B1-8,9-dichloride aflatoxin-B1-8,9-dichloride |

Origin of Product |

United States |

Synthesis and Formation Pathways of Aflatoxin B1 8,9 Dichloride

Chemical Synthesis Methodologies from Aflatoxin B1

The primary method for the chemical synthesis of Aflatoxin B1-8,9-dichloride involves the direct reaction of Aflatoxin B1 with chlorine gas. This process is typically employed as a means of decontaminating agricultural commodities, such as copra meal, that are contaminated with AFB1.

In a laboratory setting, the synthesis can be achieved by treating Aflatoxin B1 with chlorine gas. One study reported that exposing 100 micrograms of AFB1 to 4 ml (15 mg) of pure chlorine gas resulted in the formation of this compound as one of the reaction products. scispace.com Another investigation detailed the treatment of copra meal spiked with AFB1 at a concentration of 10 µg/g with chlorine gas in an evacuated chlorination apparatus. This treatment led to a significant degradation of AFB1, with the formation of chlorinated products. researchgate.net

While these studies confirm the feasibility of synthesizing this compound from AFB1 via chlorination, detailed experimental protocols focusing on the isolation and purification of the pure dichloride compound, including specific reaction conditions, solvents, and percentage yields, are not extensively documented in the available literature. The reaction with chlorine gas is known to produce a mixture of products, including the dichloride and the dihydroxy derivative. scispace.com

A related chemical model, Aflatoxin B1 8,9-dichloride ([³H]AFB1Cl₂), has been synthesized for use in studies examining the interaction of AFB1 with DNA. pnas.org This underscores its role as a research tool to understand the mechanisms of aflatoxin toxicity.

Interactive Data Table: Synthesis of this compound

| Starting Material | Reagent | Key Condition | Product | Reference |

| Aflatoxin B1 | Chlorine gas | Direct exposure | This compound | scispace.com |

| Aflatoxin B1 in copra meal | Chlorine gas | Evacuated apparatus | Degraded AFB1, including chlorinated products | researchgate.net |

| Aflatoxin B1 | Chlorine gas | Not specified | [³H]Aflatoxin B1 8,9-dichloride | pnas.org |

Theoretical Elucidation of Reaction Mechanisms

Theoretical studies, particularly using Density Functional Theory (DFT), have been employed to elucidate the reaction mechanisms between Aflatoxin B1 and chlorinating agents. These studies have primarily focused on the reaction with hypochlorous acid (HOCl), a key component of electrolyzed oxidizing water used in decontamination processes, which leads to the formation of a related chlorohydrin, 8-chloro-9-hydroxy-aflatoxin B1. mdpi.com The proposed mechanisms for the initial chlorination step are relevant to understanding the formation of the dichloride.

Ionic Species Pathways

One proposed pathway involves the electrophilic addition of a chlorenium ion (Cl⁺) to the electron-rich 8,9-double bond of the terminal furan (B31954) ring of Aflatoxin B1. mdpi.com This attack leads to the formation of a reactive, non-classical carbocation intermediate. mdpi.com In the context of forming the dichloride, a subsequent nucleophilic attack by a chloride ion (Cl⁻) on this intermediate would complete the dichlorination process.

Molecular Species Pathways (e.g., Hypochlorous Acid Reaction)

An alternative pathway considers the reaction with the entire hypochlorous acid molecule (HOCl). In this mechanism, the double bond of the furan ring of Aflatoxin B1 acts as a nucleophile, attacking the chlorine atom of HOCl. mdpi.com This also results in the formation of a chloronium ion intermediate. chinayyhg.com The decomposition of AFB1 is noted to be effective with HOCl and not with the hypochlorite (B82951) ion (OCl⁻) at high pH, indicating the importance of the acidic form of the chlorinating agent. acs.org For the formation of this compound, a subsequent reaction with another chlorine-donating species would be required.

Proposed Biotransformation Pathways in Biological Systems

The biotransformation of Aflatoxin B1 in biological systems, particularly in the liver, is a well-studied process that is crucial to its carcinogenic effects. The primary metabolic activation of AFB1 is mediated by cytochrome P450 (CYP450) enzymes. bionte.commdpi.com

The key step in AFB1's mechanism of toxicity is its oxidation by CYP450 enzymes to the highly reactive Aflatoxin B1-8,9-epoxide. bionte.comaopwiki.org This epoxide readily forms adducts with cellular macromolecules, most notably DNA, leading to mutations and the initiation of cancer. nih.gov

Other significant phase I metabolic pathways for Aflatoxin B1 include hydroxylation to form Aflatoxin M1 and Aflatoxin Q1, and O-demethylation to produce Aflatoxin P1. bionte.commdpi.com These metabolites are generally considered less toxic than the parent compound and are part of the detoxification process. Phase II metabolism involves the conjugation of these metabolites, for instance with glucuronic acid, to facilitate their excretion. bionte.com

Crucially, there is currently no scientific evidence to suggest that Aflatoxin B1 is metabolized to this compound in biological systems. The enzymatic machinery in living organisms is not known to possess the capability to perform such a dichlorination reaction on the Aflatoxin B1 molecule. The formation of chlorinated organic compounds is a rare event in mammalian metabolism. Therefore, this compound is considered a product of chemical synthesis or chemical degradation rather than a metabolite of Aflatoxin B1.

Interactive Data Table: Major Biotransformation Pathways of Aflatoxin B1

| Metabolic Pathway | Key Enzyme(s) | Major Product(s) | Biological Significance | Reference |

| Epoxidation | Cytochrome P450 (e.g., CYP3A4, CYP1A2) | Aflatoxin B1-8,9-epoxide | Activation to a potent carcinogen | bionte.comaopwiki.org |

| Hydroxylation | Cytochrome P450 | Aflatoxin M1, Aflatoxin Q1 | Detoxification | bionte.commdpi.com |

| O-demethylation | Cytochrome P450 | Aflatoxin P1 | Detoxification | bionte.commdpi.com |

| Conjugation | Glucuronosyltransferases | Glucuronide conjugates | Excretion | bionte.com |

Molecular Interactions and Mechanisms of Action of Aflatoxin B1 8,9 Dichloride

Nucleic Acid Interactions

The primary mechanism through which Aflatoxin B1-8,9-dichloride exerts its genotoxic effects is by direct interaction with nucleic acids, particularly deoxyribonucleic acid (DNA). Its electrophilic nature facilitates covalent binding to nucleophilic sites on DNA bases, leading to the formation of DNA adducts.

Deoxyribonucleic Acid (DNA) Adduct Formation

The formation of covalent adducts with DNA is a critical initiating event in the mutagenicity and carcinogenicity of aflatoxins. This compound, as a model for the reactive epoxide, has been instrumental in elucidating the specific types of DNA damage induced.

The predominant site of DNA modification by this compound is the N7 position of guanine (B1146940) residues. nih.gov This reaction leads to the formation of a bulky adduct, which significantly distorts the DNA helix. The resulting primary adduct can undergo further chemical transformations or be recognized by cellular DNA repair machinery.

Following the initial adduction at the N7 position of guanine, the imidazole (B134444) ring of the guanine base can open, leading to the formation of a more stable formamidopyrimidine (FAPY) adduct. nih.gov These FAPY adducts are persistent lesions that are often more resistant to repair than the initial N7-guanine adduct, contributing to the long-term genotoxic potential of aflatoxin exposure. The Comparative Toxicogenomics Database lists aflatoxin B1-formamidopyrimidine as a recognized derivative. ctdbase.org

The formation of the N7-guanine adduct destabilizes the N-glycosidic bond that links the guanine base to the deoxyribose sugar backbone of DNA. This instability can lead to the spontaneous cleavage of this bond, a process known as depurination, which results in the formation of an apurinic/apyrimidinic (AP) site. nih.gov AP sites are non-instructional lesions that can block DNA replication and transcription, and if not repaired, can lead to the insertion of incorrect bases and subsequent mutations.

The three-dimensional structure of DNA influences the accessibility of guanine residues and thus the efficiency of adduct formation. The B-form of DNA, the most common physiological conformation, presents the N7 of guanine in the major groove, making it accessible to bulky carcinogens like this compound. Local variations in DNA structure, such as kinks or bends, can further modulate the reactivity of specific guanine sites.

The binding of this compound to DNA is not random but exhibits sequence preferences. Guanine residues located in specific sequence contexts are more susceptible to adduction. Generally, guanine-rich regions of DNA are preferential targets. The identity of the bases flanking the target guanine can significantly influence the rate of adduct formation, with certain sequences being "hotspots" for aflatoxin binding.

Data Tables

Table 1: Key DNA Interactions of this compound

| Interaction Type | Description | Consequence |

| Guanine N7 Adduct Formation | Covalent binding of this compound to the N7 atom of guanine. nih.gov | Formation of a primary, bulky DNA lesion. |

| FAPY Adduct Formation | Imidazole ring-opening of the N7-guanine adduct. nih.gov | Creation of a stable, persistent DNA lesion. nih.govctdbase.org |

| AP Site Generation | Spontaneous cleavage of the bond between the adducted guanine and the deoxyribose sugar. nih.gov | Formation of a non-coding lesion that can lead to mutations. |

Cytosine Interaction Mechanisms

While the primary target for Aflatoxin B1 and its reactive forms is the N7 position of guanine, in vitro studies have demonstrated that this compound (AFB1-Cl2), a chemical model for the reactive Aflatoxin B1-8,9-epoxide, can also interact with cytosine. nih.govresearchgate.net Research indicates that AFB1-Cl2 can covalently bind to cytosine residues within DNA. nih.gov This interaction is significant as it demonstrates a broader reactivity of the activated aflatoxin molecule than just with guanine.

Studies using synthetic DNA polymers have shown that AFB1-Cl2 strongly inhibits the template function of single-stranded polydeoxycytidylic acid (polydC). nih.gov This inhibition is even more pronounced when cytosine is part of a double-stranded alternating copolymer. nih.gov The binding of [3H]AFB1-Cl2 to polydC further substantiates this interaction, with dose-response studies confirming the binding and subsequent inhibition of template function. nih.gov

Spectroscopic analysis of the products from enzymatic digestion of polydC modified by AFB1-Cl2 revealed a typical cytosine absorption peak followed by a broad peak, with high-performance liquid chromatography confirming the presence of a cytosine-AFB1 adduct. nih.gov This adduct absorbs strongly at wavelengths of 260, 350, and 390 nm. nih.gov The formation of this adduct is believed to inhibit the elongation of RNA synthesis. nih.gov

It is important to note that while in vitro evidence for cytosine binding exists, guanine remains the principal target for aflatoxin adduct formation in vivo. researchgate.net

Ribonucleic Acid (RNA) Interaction Studies

The interaction of Aflatoxin B1 and its metabolites extends to ribonucleic acid (RNA), disrupting normal cellular processes. Activated aflatoxin, in the form of Aflatoxin B1-8,9-epoxide (AFBO), can bind to various biomolecules, including RNA. scirp.org This interaction can lead to the inhibition of protein synthesis by affecting essential components like RNA polymerase and ribosomal translocase. scirp.org

Aflatoxins can target the RNA template itself, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), which are all crucial for protein synthesis. researchgate.net The formation of adducts with these RNA molecules can disrupt their function, leading to abnormal protein effects. scirp.orgresearchgate.net

Studies have shown that AFB1-Cl2 inhibits the template function of DNA for RNA synthesis. nih.gov Specifically, autoradiography of radiolabeled RNA suggests that the mechanism of inhibition of polydC template function by AFB1-Cl2 is primarily due to the inhibition of the elongation of the RNA chain. nih.gov This indicates that the adducts formed on the DNA template act as a block to the progression of RNA polymerase.

Protein Interactions

Covalent Binding to Proteins (e.g., Serum Albumin)

Aflatoxin B1, after metabolic activation to its reactive epoxide form (AFB1-8,9-epoxide), can covalently bind to proteins, with serum albumin being a primary target. mdpi.commdpi.comveterinaryworld.org This binding occurs through the formation of adducts with lysine (B10760008) residues on the albumin protein. mdpi.comnih.gov Specifically, the AFB1-8,9-epoxide can hydrolyze to form AFB1-dihydrodiol, which exists in equilibrium with AFB1-dialdehyde. researchgate.netplos.org This dialdehyde (B1249045) is highly reactive and forms Schiff bases with the primary amine groups of lysine residues, leading to the formation of aflatoxin B1-albumin conjugates. nih.govresearchgate.net

The process involves the condensation of the dialdehyde tautomer of 8,9-dihydro-8,9-dihydroxy-AFB1 with the epsilon-amino group of a lysine residue to form a Schiff base. nih.gov This is followed by an Amadori rearrangement to an alpha-amino ketone, and subsequent condensation of the amino group with the remaining aldehyde to form a stable pyrrolinone ring structure. nih.gov

The formation of these albumin adducts is a significant event, with studies in rats indicating that approximately 1.4-2.3% of ingested AFB1 becomes covalently bound to serum albumin. researchgate.net These adducts are relatively long-lived, with a half-life that is not significantly different from that of unmodified albumin. nih.gov While the reactive epoxide of AFB1 is known for its covalent interactions, non-covalent binding of aflatoxins to human serum albumin (HSA) has also been characterized, with Sudlow's Site I in subdomain IIA identified as the high-affinity binding site. mdpi.com

Identification and Characterization of Aflatoxin B1-Binding Proteins

Beyond serum albumin, other proteins can also bind to aflatoxin B1 and its metabolites. A key group of proteins involved in the detoxification of AFB1 are the Glutathione (B108866) S-transferases (GSTs). scirp.org These enzymes catalyze the conjugation of the reactive AFB1-8,9-epoxide with glutathione (GSH), leading to a stable and less toxic product that can be excreted. scirp.org

Different isoforms of GSTs exhibit varying levels of activity towards AFB1-8,9-epoxide. For instance, the mouse GSTA3-3 isoform has a particularly high conjugating activity, which is believed to contribute to the resistance of mice to aflatoxin-induced liver cancer. nih.gov In contrast, the rat rGSTA3-3 isoform has significantly lower activity. nih.gov Site-directed mutagenesis studies have been conducted to identify the specific amino acid residues that are crucial for this high activity. nih.gov These studies revealed that substituting specific residues in the rat enzyme with those from the mouse enzyme could substantially increase its ability to conjugate AFB1-8,9-epoxide. nih.gov

Enzymatic Interaction Studies

The biotransformation of Aflatoxin B1 is a critical factor in its toxicity and is mediated by a variety of enzymes. The initial activation of AFB1 to the highly reactive AFB1-8,9-epoxide is primarily carried out by cytochrome P450 (CYP) enzymes in the liver, including CYP1A2 and CYP3A4 in humans. mdpi.comnih.govnih.gov

Once formed, the AFB1-8,9-epoxide can be detoxified by enzymes such as Glutathione S-transferases (GSTs), which conjugate it with glutathione. nih.gov The efficiency of this detoxification pathway can vary between species and individuals, influencing their susceptibility to aflatoxin-induced carcinogenesis. nih.gov Studies have identified specific amino acid residues in certain GST isoforms that are essential for high catalytic activity towards the AFB1-epoxide. nih.gov

Aflatoxin B1-aldehyde reductase (AFAR) is another key enzyme that interacts with a downstream metabolite of AFB1. plos.org AFAR reduces AFB1 dialdehyde, which is formed from the hydrolysis of the epoxide. plos.org The enzymatic activity of AFAR can therefore modulate the cytotoxic effects of this reactive aldehyde. plos.org

Furthermore, some bacterial enzymes have been shown to degrade aflatoxins. For example, a spore coat protein (CotA) from Bacillus subtilis has been found to detoxify AFB1 by converting it to the metabolites AFQ1 and epi-AFQ1. frontiersin.org

Genomic and Mutational Analysis Mediated by Aflatoxin B1 8,9 Dichloride

Mutagenesis Pathways

The covalent binding of aflatoxin derivatives to DNA is a critical initiating event in its mechanism of carcinogenesis, leading to a specific pattern of genetic mutations. These alterations are not random but show a distinct signature, particularly in genes critical for tumor suppression.

The mutagenic signature of aflatoxin exposure is predominantly characterized by G:C→T:A transversions. nih.gov This specific base substitution is a hallmark of the damage induced by the carcinogen and has been observed in numerous experimental systems and human cancers linked to aflatoxin exposure. nih.govnih.govnih.gov Studies in neonatal mice, for instance, revealed that G:C→T:A transversions were the most frequent base substitution mutations induced by AFB1-DNA adducts. nih.gov In addition to the primary G:C→T:A transversion, G:C→A:T transitions are also observed, though typically at a lower frequency. nih.gov

This mutational pattern is famously associated with a specific hotspot in the human p53 tumor suppressor gene at codon 249, where a G to T transversion (AGG to AGT) is frequently found in hepatocellular carcinomas from regions with high dietary aflatoxin contamination. nih.govredalyc.orgnih.gov

Table 1: Predominant Mutations Induced by Aflatoxin B1 Adducts

| Original Base Pair | Mutated Base Pair | Mutation Type | Frequency | Associated Genes |

| G:C | T:A | Transversion | High | p53 nih.govredalyc.orgnih.gov |

| G:C | A:T | Transition | Lower | gpt nih.gov |

The induction of mutations by Aflatoxin B1-8,9-dichloride follows a multi-step process initiated by its reaction with DNA.

Adduct Formation: AFB1Cl2, mimicking the AFB1-epoxide, reacts with the N7 position of guanine (B1146940) to form the primary DNA adduct, known as AFB1-N7-guanine. nih.govnih.gov This initial adduct is chemically unstable. nih.gov

Adduct Destabilization and Conversion: The AFB1-N7-guanine adduct can follow two pathways. It can be spontaneously lost from the DNA backbone, a process called depurination, which leaves behind an apurinic (AP) site. nih.govnih.gov Alternatively, the imidazole (B134444) ring of the adducted guanine can open, converting the lesion into the more chemically stable Aflatoxin B1-formamidopyrimidine (AFB1-FAPY) adduct. nih.govnih.govwustl.edu

Replication Blockage and Translesion Synthesis: The bulky AFB1-FAPY adduct is a significant block to DNA replication. redalyc.orgwustl.edu To bypass this blockage, cells may employ specialized low-fidelity DNA polymerases in a process called translesion synthesis (TLS). Biochemical studies have identified polymerase (pol) ζ as the most likely TLS polymerase responsible for inserting an adenine (B156593) opposite the damaged guanine base during replication. nih.govwustl.edubohrium.com This misincorporation of adenine leads to the characteristic G to T transversion in the subsequent round of DNA replication. nih.gov

DNA Damage Response Mechanisms

In response to the DNA damage inflicted by compounds like this compound, cells activate a complex network of surveillance and repair pathways to maintain genomic integrity. The efficiency of these mechanisms is a critical determinant of susceptibility to the carcinogenic effects of the toxin. nih.gov

Exposure to aflatoxin and its derivatives leads to the formation of DNA single-strand breaks. nih.govnih.gov These breaks can arise as intermediates during cellular repair processes. For example, the removal of the unstable AFB1-N7-guanine adduct leaves an apurinic site, which is then recognized and cleaved by AP endonucleases during the base excision repair process, creating a transient single-strand break. nih.gov Studies using alkaline elution techniques have directly measured the induction of these breaks in cells treated with AFB1Cl2. nih.gov The capacity of a cell to induce these breaks can be linked to its metabolic competency; cells able to metabolize AFB1 to its reactive form show a corresponding increase in single-strand breaks. nih.gov

Cells primarily employ two major pathways to repair the types of DNA damage caused by aflatoxin adducts: Nucleotide Excision Repair (NER) and Base Excision Repair (BER).

Nucleotide Excision Repair (NER): This is the main pathway responsible for removing bulky, helix-distorting lesions like the AFB1-N7-guanine and the more persistent AFB1-FAPY adducts. redalyc.orgnih.gov The NER machinery recognizes the structural distortion in the DNA, excises a short oligonucleotide containing the adduct, and synthesizes a new, correct strand of DNA. biorxiv.org

Base Excision Repair (BER): This pathway is responsible for correcting smaller base lesions, including apurinic sites that result from the spontaneous loss of AFB1-N7-guanine adducts. redalyc.org Recent evidence from murine models also suggests that NEIL1-initiated BER may play a more significant role than NER in repairing aflatoxin-induced damage in some contexts. bohrium.com

The functionality of these repair pathways is crucial. Studies on DNA repair-deficient Chinese hamster mutant cell lines demonstrated varying sensitivities to AFB1Cl2. nih.gov For example, the V-H1 mutant cell line was able to completely repair induced single-strand breaks within 24 hours, whereas the V-C4 mutant showed only partial repair in the same timeframe, highlighting how deficiencies in these pathways can lead to the persistence of DNA damage. nih.gov

Table 2: DNA Repair Pathways for Aflatoxin-Induced Damage

| Repair Pathway | Target Lesion(s) | Mechanism |

| Nucleotide Excision Repair (NER) | AFB1-N7-guanine, AFB1-FAPY adducts nih.gov | Removes bulky, helix-distorting adducts. biorxiv.org |

| Base Excision Repair (BER) | Apurinic (AP) sites, oxidative damage redalyc.org | Removes damaged bases and AP sites. |

Future Research Directions and Translational Perspectives for Aflatoxin B1 8,9 Dichloride Research

Exploration of Novel Molecular Targets

Future research into Aflatoxin B1-8,9-dichloride would first need to establish its formation, stability, and reactivity compared to the well-studied Aflatoxin B1-8,9-epoxide. Initial studies would likely focus on its potential to form adducts with DNA and other macromolecules, which is the primary mechanism of Aflatoxin B1's carcinogenicity. nih.gov Advanced proteomic and genomic screening techniques could then be employed to identify novel protein and nucleic acid targets that may be unique to the dichloride derivative. Comparative toxicogenomics with the parent compound, AFB1, and its epoxide would be crucial to delineate specific pathways affected by the dichloride.

Development of Advanced Mechanistic Models

Once fundamental biochemical data is available, the development of advanced mechanistic models would be the next logical step. This would involve computational approaches, such as molecular docking and quantum chemistry calculations, to predict the interaction of this compound with biological targets. semanticscholar.orgnih.gov These in silico models could help hypothesize its toxicological profile and guide further experimental validation. Subsequently, in vitro studies using cell lines, such as human hepatocytes which are primary targets for Aflatoxin B1, would be essential to understand its cellular uptake, metabolism, and cytotoxic effects. mdpi.com The development of organoid models or "liver-on-a-chip" systems could provide more complex and physiologically relevant platforms to study its hepatotoxicity.

Insights for Mitigation Strategies

Research into mitigation strategies for this compound would be contingent on understanding its formation and toxicity. If it is identified as a significant and stable toxic product, strategies would need to be developed for its detection and detoxification. This could involve the development of specific antibodies for immunoassays or advanced chromatographic methods for its quantification in food and feed. mdpi.comresearchgate.netnih.gov Detoxification research might explore enzymatic degradation, similar to approaches used for Aflatoxin B1, or chemical neutralization methods. researchgate.netmdpi.com Furthermore, if specific molecular targets are identified, there could be a translational perspective for developing targeted interventions or chemopreventive agents to counteract its adverse health effects. researchgate.net

Q & A

How can researchers stabilize Aflatoxin B1-8,9-epoxide for in vitro metabolic studies?

Aflatoxin B1-8,9-epoxide is highly reactive and unstable, requiring specific handling protocols. To stabilize it:

- Use microsomal activation systems (e.g., liver S9 fractions or cytochrome P450 enzymes) to generate the metabolite in situ during experiments .

- Maintain storage at ultra-low temperatures (-86°C) in anhydrous, oxygen-free environments to prevent degradation .

- Validate stability via HPLC or LC-MS/MS to monitor epoxide integrity over time.

Key Points:

- Microsomal systems mimic in vivo metabolism.

- Cryogenic storage preserves reactivity.

- Analytical validation ensures experimental reproducibility.

What methodologies are recommended for detecting Aflatoxin B1-8,9-epoxide-DNA adducts?

DNA adduct detection involves:

- Isotope Dilution Mass Spectrometry (IDMS): Quantifies adducts using stable isotope-labeled internal standards (e.g., N-labeled DNA) to correct for matrix effects .

- Molecular Docking Studies: Predict binding configurations (e.g., ΔGb = -4.44 kcal/mol for exo-isomer binding to codon 249 of p53) and validate with NMR or X-ray crystallography .

- Immunoassays: Use monoclonal antibodies (e.g., anti-AFB1-8,9-epoxide) for rapid screening, though cross-reactivity with similar adducts requires confirmation via MS .

Key Points:

- IDMS ensures high specificity and sensitivity.

- Computational models guide experimental validation.

- Antibody-based methods are cost-effective but require cross-validation.

How do glutathione S-transferases (GSTs) modulate Aflatoxin B1-8,9-epoxide detoxification?

GSTs catalyze the conjugation of glutathione (GSH) to the epoxide, reducing its toxicity. To assess GST activity:

- Enzyme Kinetics: Measure and using recombinant GST isoforms (e.g., alpha-class Yc2 subunit with high catalytic efficiency for AFB1-epoxide) .

- Gene Knockout Models: Compare adduct levels in wild-type vs. GST-deficient rodents to quantify detoxification efficiency.

- Inhibitor Studies: Use ethacrynic acid to block GST activity and assess residual epoxide-DNA binding .

Key Points:

- GST isoform specificity determines detoxification capacity.

- Rodent models clarify in vivo relevance.

- Pharmacological inhibitors isolate GST-mediated pathways.

How can exo- and endo-isomer reactivity differences be experimentally resolved?

The exo-isomer is the primary DNA-reactive form. To distinguish isomers:

- Chiral Chromatography: Separate isomers using HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

- Reaction Kinetics: Compare adduct formation rates in isomer-enriched fractions (exo shows 10-fold higher reactivity than endo) .

- Computational Modeling: Perform molecular dynamics simulations to calculate activation energies for SN2 reactions at N7-guanine .

Key Points:

- Chiral separation is critical for isomer-specific studies.

- Kinetic assays quantify relative reactivity.

- Modeling identifies steric and electronic barriers to reactivity.

What are the limitations of computational docking models for predicting AFB1-epoxide-DNA interactions?

While docking models (e.g., ΔGb = -4.44 kcal/mol) provide insights, limitations include:

- Simplified DNA Models: 32 bp oligonucleotides may not capture chromatin structural effects .

- Static Snapshots: Simulations ignore dynamic DNA flexibility and solvent interactions.

- Validation Gaps: Predicted binding distances (e.g., 3.81 Å between epoxide carbon and N7-guanine) require experimental confirmation via X-ray crystallography .

Key Points:

- Model accuracy depends on DNA complexity.

- Dynamic simulations improve predictive power.

- Experimental validation is essential.

How can conflicting data on AFB1-epoxide immunotoxicity be reconciled?

Discrepancies arise from experimental variables:

- Lymphocyte Subtype Specificity: Use flow cytometry to differentiate effects on CD4+ vs. CD8+ T-cells and B-cells .

- Dose-Response Curves: Compare low-dose (immune suppression) and high-dose (apoptosis) outcomes using in vitro splenocyte cultures.

- Co-Exposure Models: Incorporate viral antigens (e.g., HBV surface protein) to mimic real-world synergies in carcinogenesis .

Key Points:

- Cell subtype analysis clarifies immune modulation.

- Dose dependency explains contradictory results.

- Co-exposure models enhance translational relevance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.